Cas no 1855899-73-8 (Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-)
Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-
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- Inchi: 1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
- InChI Key: VRWWWLOJDIINRL-UHFFFAOYSA-N
- SMILES: N1(C2C([N+]([O-])=O)=CN(CC)N=2)CCCCC1
Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB553805-100 mg |
1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine; . |
1855899-73-8 | 100MG |
€343.30 | 2022-03-01 | ||
| abcr | AB553805-250 mg |
1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine; . |
1855899-73-8 | 250MG |
€454.70 | 2022-03-01 | ||
| abcr | AB553805-500 mg |
1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine; . |
1855899-73-8 | 500MG |
€589.80 | 2022-03-01 | ||
| abcr | AB553805-1 g |
1-(1-Ethyl-4-nitro-1H-pyrazol-3-yl)piperidine; . |
1855899-73-8 | 1g |
€787.20 | 2022-03-01 |
Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-
Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl) (CAS No. 1855899-73-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl), identified by the Chemical Abstracts Service Number (CAS No.) 1855899-73-8, is a significant intermediate in the realm of pharmaceutical chemistry. This compound, characterized by its complex heterocyclic structure, has garnered considerable attention due to its versatile applications in the synthesis of bioactive molecules. The intricate interplay of functional groups within its molecular framework makes it a valuable building block for developing novel therapeutic agents.
The molecular structure of Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl) encompasses a piperidine ring fused with a nitro-substituted pyrazole moiety. This unique arrangement imparts distinct chemical properties that are highly conducive to further functionalization. The presence of the nitro group not only enhances reactivity but also allows for diverse synthetic pathways, making it an indispensable component in medicinal chemistry.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Among these, kinases and other enzyme-driven processes have been extensively studied for their roles in cancer and inflammatory diseases. The scaffold of Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl) has been leveraged to design potent inhibitors due to its ability to mimic natural substrates and interfere with enzymatic activity.
One of the most compelling applications of this compound is in the development of anticancer agents. Researchers have harnessed its structural features to create molecules that selectively inhibit tyrosine kinases, which are overexpressed in many tumor types. By modulating the activity of these kinases, Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-based compounds have shown promise in preclinical studies, demonstrating significant antiproliferative effects on cancer cell lines.
The nitro group in the molecule serves as a versatile handle for further chemical modifications. It can be reduced to an amine or hydroxylated to introduce additional functional diversity. These transformations have enabled the synthesis of a wide array of derivatives with tailored pharmacological properties. For instance, researchers have explored derivatives that exhibit enhanced solubility or improved metabolic stability, crucial factors for drug development.
Another area where Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl) has made a notable impact is in the field of immunomodulators. The compound has been investigated for its potential to modulate immune responses by targeting specific receptors or signaling pathways. Preliminary studies suggest that certain derivatives may possess immunosuppressive or anti-inflammatory properties, making them candidates for treating autoimmune disorders or reducing transplant rejection.
The synthesis of Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl) itself is a testament to the advancements in synthetic organic chemistry. Modern methodologies have streamlined its production, allowing for scalable and cost-effective synthesis. This accessibility has democratized its use among academic and industrial researchers alike. The development of efficient synthetic routes has also facilitated the exploration of novel derivatives through combinatorial chemistry and high-throughput screening.
The role of computational chemistry in optimizing the synthesis and applications of Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-y) cannot be overstated. Molecular modeling techniques have enabled researchers to predict the behavior of this compound and its derivatives under various conditions. This predictive power has accelerated the discovery process by allowing virtual screening and rational design before experimental validation.
In conclusion, Piperidine, 1-(1-ethyl-4-nitro-H-pyrazol-y) stands as a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, this compound will undoubtedly play an even more pivotal role in drug discovery and development.
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